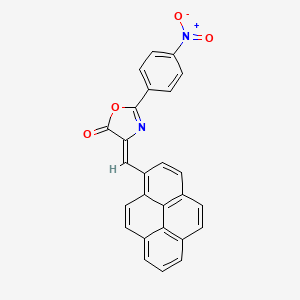
2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with pyrene-1-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The resulting intermediate is then cyclized with an amine, such as glycine, to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The pyrene moiety can be oxidized to form pyrene-1,6-dione using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Pyrene-1,6-dione.
Reduction: 2-(4-Aminophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one depends on its specific application. For example, as a fluorescent probe, it interacts with biological molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to changes in its fluorescence properties. In medicinal applications, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 2-(4-Nitrophenyl)-4-(phenylmethylene)oxazol-5(4H)-one
- 2-(4-Nitrophenyl)-4-(naphthylmethylene)oxazol-5(4H)-one
- 2-(4-Nitrophenyl)-4-(anthracen-1-ylmethylene)oxazol-5(4H)-one
Uniqueness
2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is unique due to the presence of the pyrene moiety, which imparts distinct photophysical properties, such as strong fluorescence and high photostability. These properties make it particularly useful in applications requiring robust and sensitive detection methods.
特性
分子式 |
C26H14N2O4 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
(4Z)-2-(4-nitrophenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H14N2O4/c29-26-22(27-25(32-26)18-8-11-20(12-9-18)28(30)31)14-19-7-6-17-5-4-15-2-1-3-16-10-13-21(19)24(17)23(15)16/h1-14H/b22-14- |
InChIキー |
KLEBHBRWKRGBPO-HMAPJEAMSA-N |
異性体SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)/C=C\5/C(=O)OC(=N5)C6=CC=C(C=C6)[N+](=O)[O-] |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=C5C(=O)OC(=N5)C6=CC=C(C=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


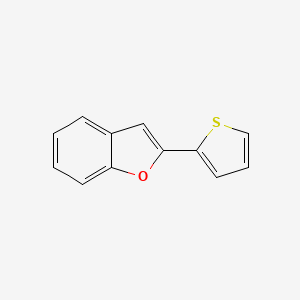

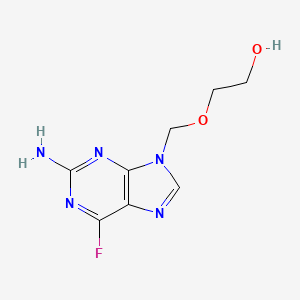
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
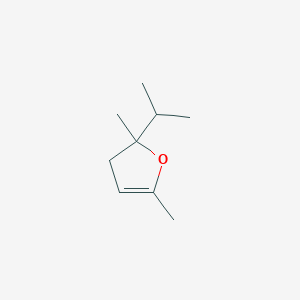
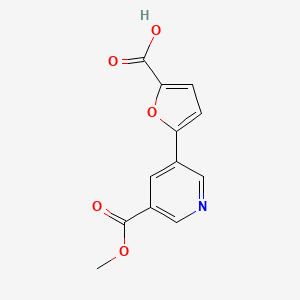
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
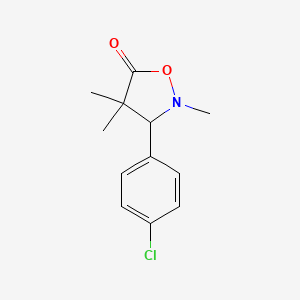
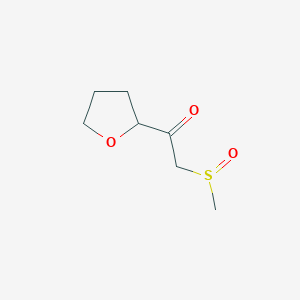
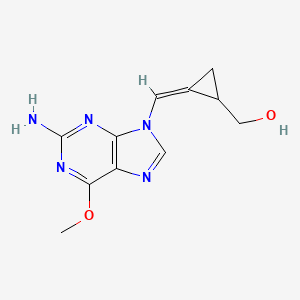

![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)

![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)
